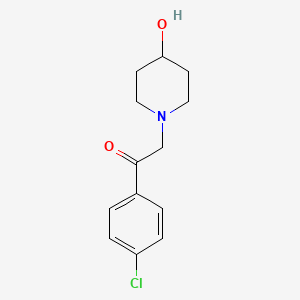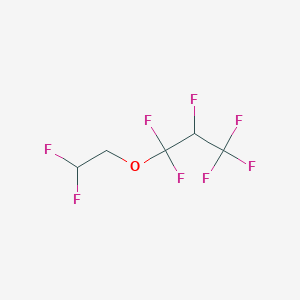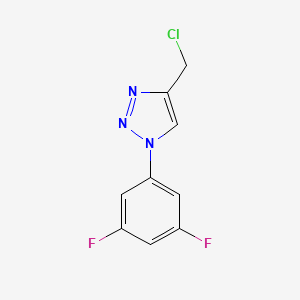
1-Bromo-2-fluoro-4-(2-methylpropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-4-(2-methylpropoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine, fluorine, and isobutoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-4-(2-methylpropoxy)benzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) in the presence of a phase-transfer catalyst.
Isobutoxylation: The isobutoxy group can be introduced through an etherification reaction using isobutyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by etherification. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-fluoro-4-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the halogen atoms, leading to the formation of simpler aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of new aromatic compounds with different substituents.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of dehalogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-4-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluoro-4-(2-methylpropoxy)benzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the isobutoxy group can influence its reactivity and binding affinity to different substrates. The compound can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and other reactions, depending on the conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the isobutoxy group.
1-Bromo-2-fluorobenzene: Similar structure but lacks the isobutoxy group.
1-Bromo-4-isobutoxybenzene: Similar structure but lacks the fluorine atom.
Uniqueness
1-Bromo-2-fluoro-4-(2-methylpropoxy)benzene is unique due to the combination of bromine, fluorine, and isobutoxy groups on the benzene ring. This unique combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
1496272-53-7 |
|---|---|
Molekularformel |
C10H12BrFO |
Molekulargewicht |
247.1 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-4-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
UDBQOXMCKLOIAF-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC(=C(C=C1)Br)F |
Kanonische SMILES |
CC(C)COC1=CC(=C(C=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1466414.png)

![3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466418.png)
![Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1466419.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1466420.png)






